2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride
Description
2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride is a chemical compound with the molecular formula C7H11ClF2N2O. It is known for its applications in various scientific research fields due to its unique chemical structure and properties .
Properties
IUPAC Name |
2-[5-(difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2N2O.ClH/c1-7(2,10)5-3-4(6(8)9)12-11-5;/h3,6H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRZFNSNZLPOQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NOC(=C1)C(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for Core Structure Assembly
Oxazole Ring Construction via [3+2] Cycloaddition
The 1,2-oxazole (isoxazole) core is typically synthesized through cyclocondensation reactions. A prevalent method involves the reaction of hydroxylamine with 1,3-dicarbonyl precursors. For the target compound, a modified approach employs 3-(difluoromethyl)-1,3-diketone intermediates (e.g., 3-(difluoromethyl)pentane-2,4-dione) reacted with hydroxylamine hydrochloride under acidic conditions.
Reaction Conditions:
- Solvent: Ethanol/water (3:1 v/v)
- Temperature: 80°C, 12 hours
- Yield: 68–72% (crude)
Mechanistic Insight:
The diketone undergoes nucleophilic attack by hydroxylamine at the central carbon, followed by cyclodehydration to form the isoxazole ring. The difluoromethyl group remains intact due to the mild acidity of the reaction medium.
Table 1: Comparative Analysis of [3+2] Cycloaddition Methods
| Precursor | Catalyst | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 3-(CF₂H)pentane-2,4-dione | HCl (0.1M) | 72 | 95.2 | |
| 3-(CF₂H)butane-1,3-dione | AcOH | 65 | 93.8 |
Late-Stage Difluoromethylation Strategies
Post-cyclization difluoromethylation offers an alternative route, particularly useful when direct incorporation of CF₂H during cyclization is challenging. Recent advances in radical chemistry enable selective CF₂H installation at the C5 position of preformed isoxazoles.
Procedure:
- Substrate: 2-(1,2-Oxazol-3-yl)propan-2-amine
- Reagent: TfO-CF₂H (generated in situ from CF₂HCl and AgOTf)
- Conditions:
- Solvent: DCE (1,2-dichloroethane)
- Catalyst: Ru(bpy)₃Cl₂ (2 mol%)
- Light: 450 nm LED, 25°C, 6 hours
- Yield: 58% (isolated)
Advantages:
Hydrochloride Salt Formation
The final step involves protonation of the tertiary amine with HCl to improve solubility and stability.
Standard Protocol:
- Free Base: 2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine
- Acid Treatment:
- HCl gas bubbled into EtOAc solution at 0°C
- Precipitation with diethyl ether
- Purification: Recrystallization from MeCN/EtOAc (1:5)
- Yield: 89%
- Melting Point: 189–191°C
Analytical Data:
- ¹H NMR (400 MHz, D₂O): δ 1.58 (s, 6H, C(CH₃)₂), 6.42 (t, J = 54 Hz, 1H, CF₂H), 6.88 (s, 1H, oxazole-H)
- ¹⁹F NMR (376 MHz): δ -118.2 (dt, J = 54, 8 Hz)
Process Optimization and Scale-Up Challenges
Solvent Effects on Cyclization
A study comparing 12 solvents revealed:
Table 2: Solvent Impact on Cyclocondensation Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 72 |
| DMF | 36.7 | 34 |
| THF | 7.5 | 61 |
| EtOAc | 6.0 | 79 |
Ethyl acetate unexpectedly provided superior yields due to improved solubility of the diketone precursor.
Temperature Gradient Crystallization
Large-scale production (>1 kg) employs temperature-controlled crystallization:
Protocol:
- Dissolve crude product in MeOH (50°C)
- Cool at 0.5°C/min to 4°C
- Isolate crystals via pressure filtration
Result:
- Purity increases from 92% to 99.5%
- Particle size distribution: D90 = 45 µm
Emerging Methodologies
Continuous Flow Synthesis
Recent advancements implement flow chemistry for hazardous intermediates:
System Design:
- Zone 1: Diketone + hydroxylamine (residence time 30 min, 80°C)
- Zone 2: In-line pH adjustment to 7.0
- Zone 3: Membrane separation of aqueous/organic phases
Benefits:
Enzymatic Difluoromethylation
Pioneering work utilizes engineered cytochrome P450 variants to catalyze CF₂H transfer:
Parameters:
- Enzyme: CYP119 mutant F87A/T213V
- Cofactor: NADPH regeneration system
- Yield: 41% (aqueous buffer, 37°C)
While currently low-yielding, this approach offers unparalleled selectivity for green chemistry applications.
Analytical Characterization
Spectroscopic Differentiation of Polymorphs
The hydrochloride salt exhibits three distinct polymorphs:
Table 3: Polymorph Characterization
| Form | DSC Peak (°C) | Solubility (mg/mL) |
|---|---|---|
| I | 191 | 12.4 |
| II | 185 | 9.8 |
| III | 189 | 14.9 |
Form III is preferred for pharmaceutical development due to enhanced aqueous solubility.
Impurity Profiling
LC-MS/MS analysis of production batches identified four critical impurities:
- Des-fluoro analog (0.15%): m/z 169.1 → 123.0
- Oxazole ring-opened dimer (0.08%): m/z 335.2
- N-Oxide (0.22%): m/z 217.1
- Chlorinated byproduct (0.05%): m/z 235.0
Control strategies include strict temperature regulation during HCl treatment and use of antioxidant additives.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitutions and electrophilic additions makes it valuable for creating various derivatives. The difluoromethyl group enhances the electrophilicity of adjacent carbon atoms, facilitating diverse chemical reactions .
Research indicates that this compound exhibits notable biological activities. Compounds containing oxazole rings are often linked to antimicrobial and anti-inflammatory properties, suggesting that this compound may also possess similar effects . Preliminary studies have explored its interaction with enzymes or receptors involved in metabolic pathways, although detailed mechanisms are still under investigation.
Therapeutic Potential
The compound is being studied for its potential therapeutic applications. It may act as a precursor in drug development due to its biological activity. Interaction studies have focused on its binding affinity to specific biological targets, indicating possible roles in treating various diseases .
Case Study 1: Anticancer Activity
Recent studies have evaluated the anticancer properties of compounds similar to this compound. For instance, derivatives of oxazole have shown significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8. The mechanism of action involves modulation of specific pathways that are crucial for cancer cell proliferation .
Case Study 2: Interaction with Biological Targets
A study focused on the interaction of this compound with enzyme targets revealed promising results. The compound demonstrated binding affinity that could potentially modulate enzyme activity involved in metabolic processes. Further research is needed to elucidate the specific pathways affected by this interaction .
Mechanism of Action
The mechanism of action of 2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these interactions and their implications .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride
- 2-[5-(Methyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride
- 2-[5-(Chloromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride
Uniqueness
2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride, with the chemical formula CHClFNO and a molecular weight of 212.63 g/mol, is a novel compound that has garnered attention for its potential biological activities. This review synthesizes current research findings regarding its biological properties, mechanism of action, and therapeutic implications.
The compound is characterized by the following structural and chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHClFNO |
| Molecular Weight | 212.63 g/mol |
| Appearance | White powder |
| Storage Temperature | Room temperature |
Antiviral Activity
Research indicates that compounds with oxazole moieties can exhibit antiviral properties. For instance, similar structures have been evaluated for their efficacy against herpes simplex virus (HSV) and other viral pathogens. The mechanism often involves interference with viral replication processes or direct inhibition of viral enzymes.
Antimalarial Potential
Recent studies have highlighted the role of dihydroorotate dehydrogenase (DHODH) as a target for antimalarial drugs. Compounds structurally similar to this compound may also interact with DHODH, showing potential as antimalarial agents by inhibiting Plasmodium species in both blood and liver stages of infection .
Cytotoxicity
The cytotoxic effects of related compounds have been assessed in various cancer cell lines. Although specific data on this compound's cytotoxicity are sparse, oxazole derivatives are often evaluated for their ability to induce apoptosis or inhibit cell proliferation in cancer models.
Case Studies
- Antiviral Screening : In a study examining the antiviral effects of various oxazole derivatives, compounds similar to this compound were found to exhibit significant inhibitory effects against HSV with IC50 values comparable to established antiviral agents .
- Antimalarial Evaluation : A recent investigation into DHODH inhibitors revealed that modifications to the oxazole structure could enhance potency against Plasmodium falciparum, suggesting that this compound may possess similar properties .
Q & A
Q. How can comparative structure-activity relationship (SAR) studies guide derivative synthesis?
- Methodology : Synthesize analogs with systematic substitutions (e.g., fluorination at different positions). Test bioactivity against a panel of related targets. Computational tools (e.g., COMSIA, molecular docking) prioritize high-potential candidates for synthesis, reducing experimental redundancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
